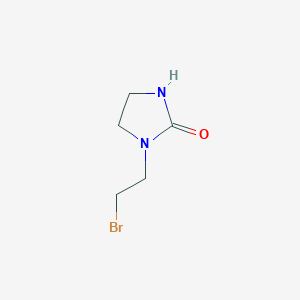

1-(2-Bromoethyl)imidazolidin-2-one

Description

Contextual Significance of the Imidazolidin-2-one Scaffold in Organic and Medicinal Chemistry

The imidazolidin-2-one scaffold is a privileged structure in the realm of organic and medicinal chemistry. nih.govmdpi.com This five-membered heterocyclic ring system, containing two nitrogen atoms and a carbonyl group, is a core component in a multitude of biologically active compounds and approved pharmaceuticals. nih.govmdpi.com Its prevalence stems from its ability to engage in various biological interactions and its synthetic accessibility.

The imidazolidin-2-one moiety is found in drugs with diverse therapeutic actions, including antiviral agents that inhibit HIV protease and antagonists for serotonin (B10506) and neurokinin receptors. nih.gov Furthermore, this scaffold serves as a crucial building block in the synthesis of vicinal diamines and α-amino acids, which are themselves valuable in drug discovery and development. nih.govnih.gov The structural rigidity and defined stereochemistry of the imidazolidin-2-one ring also make it a valuable chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov The development of new synthetic methodologies to construct and functionalize this scaffold remains an active area of research, with recent advancements including palladium-catalyzed carboamination reactions and intramolecular diamination of alkenes. mdpi.comnih.gov

Overview of Halogenated Aliphatic Chains in Synthetic Chemistry

Halogenated aliphatic hydrocarbons are organic compounds where one or more hydrogen atoms in an open-chain hydrocarbon have been replaced by a halogen. chemicalbook.com These compounds are broadly classified based on the type of hydrocarbon (saturated or unsaturated) and the number of halogen atoms present. chemicalbook.com The physical and chemical properties of halogenated aliphatics vary significantly depending on their molecular weight and the nature of the halogen. chemicalbook.com Generally, their boiling points increase with molecular weight, and while most are insoluble in water, they readily dissolve in organic solvents. chemicalbook.com

The carbon-halogen bond is a key functional group that dictates the chemical reactivity of these compounds. chemicalbook.com This bond is typically more reactive than carbon-carbon or carbon-hydrogen bonds, making halogenated aliphatics valuable precursors and intermediates in a wide array of organic transformations. acs.orgnih.gov They can act as synthetic equivalents for cationic, radical, or anionic carbon-based synthons. acs.orgnih.gov The reactivity of the halogen atom is also influenced by the structure of the group it is attached to. chemicalbook.com For instance, haloalkanes are generally quite reactive. chemicalbook.com In the context of 1-(2-Bromoethyl)imidazolidin-2-one, the bromoethyl chain provides a reactive site for nucleophilic substitution and other transformations, enabling the attachment of this core structure to other molecules. Long-chain aliphatic halogenated compounds, in particular, are recognized as important building blocks in the life sciences for developing pharmaceuticals and other bioactive molecules. ascensusspecialties.com

Research Gaps and Objectives for this compound Studies

While the individual components of this compound—the imidazolidin-2-one scaffold and the bromoethyl chain—are well-studied, the specific combination present in this molecule opens up new research questions. A primary objective is to fully explore the synthetic utility of this compound as a building block. This involves systematically investigating its reactivity with a wide range of nucleophiles to synthesize novel derivatives.

A significant research gap exists in the detailed characterization of the reaction kinetics and mechanisms involved in the transformations of this compound. Understanding these aspects is crucial for optimizing reaction conditions and achieving desired product selectivity. Furthermore, while the parent imidazolidin-2-one scaffold is known for its biological activity, the pharmacological profile of derivatives synthesized from this compound remains largely unexplored. A key objective, therefore, is to synthesize a library of new compounds and screen them for potential biological activities. This could lead to the discovery of new therapeutic agents or molecular probes.

Another area for investigation is the development of more efficient and sustainable synthetic routes to this compound itself. While methods for synthesizing imidazolidin-2-ones and halogenated compounds exist, optimizing a process specifically for this molecule could enhance its accessibility for broader research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDPIFLOWJKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl Imidazolidin 2 One and Analogues

Direct Synthetic Routes to 1-(2-Bromoethyl)imidazolidin-2-one

Direct synthetic methods for this compound are not extensively documented in publicly available literature. The primary challenge lies in the selective reaction of starting materials to form the desired product in a single step. However, a plausible one-pot approach could involve the reaction of a suitable N-(2-bromoethyl) substituted diamine with a carbonylating agent. This method, while theoretically possible, would require careful optimization to avoid side reactions and ensure high yields.

Precursor-Based Synthesis of Imidazolidin-2-one Core Structures

A more common and versatile approach involves the initial synthesis of the imidazolidin-2-one core, followed by the introduction of the bromoethyl group. Several methods have been developed for the formation of the imidazolidin-2-one ring system.

Cyclization Reactions involving Urea (B33335) Derivatives

The intramolecular cyclization of urea derivatives is a powerful and atom-economical method for constructing the imidazolidin-2-one scaffold. acs.org This approach often utilizes N-allylureas or propargylic ureas as precursors, which can be cyclized under various catalytic conditions. acs.orgnih.gov

For instance, N-allylureas, readily prepared from allylic amines and isocyanates, can undergo palladium-catalyzed carboamination reactions with aryl or alkenyl bromides to yield substituted imidazolidin-2-ones. nih.gov This method is advantageous as it allows for the formation of two bonds and up to two stereocenters in a single step. nih.gov

Similarly, propargylic ureas can be cyclized to form imidazolidin-2-ones. acs.org Base-catalyzed intramolecular hydroamidation of propargylic ureas offers an efficient route to these five-membered cyclic ureas under ambient conditions. acs.org The phosphazene base BEMP has been shown to be a highly active organocatalyst for this transformation, providing excellent chemo- and regioselectivity. acs.org

A study demonstrated the synthesis of 4-(hetero)arylimidazolidin-2-ones through the acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method benefits from readily available starting materials and a straightforward procedure. nih.gov

Approaches from Diamines and Carbonylating Agents

The most conventional and widely used method for synthesizing the imidazolidin-2-one core is the reaction of a 1,2-diamine with a carbonylating agent. nih.govmdpi.com This approach is versatile and can be adapted to produce a wide range of substituted imidazolidin-2-ones.

Various carbonylating agents have been employed, including:

Phosgene (B1210022) and its equivalents: While effective, the high toxicity of phosgene has led to the development of safer alternatives like carbonyldiimidazole (CDI). nih.govmdpi.com

Carbon dioxide (CO2): As a sustainable and atom-economical C1 source, CO2 has gained significant attention. mdpi.com Catalytic systems are often required to facilitate the reaction between diamines and CO2. mdpi.com For example, ceria-based materials have been shown to be effective heterogeneous catalysts for this conversion. mdpi.comnih.gov

Dialkyl carbonates: These are considered environmentally friendly carbonylating agents. rsc.org Copper(II) salts and lead(II) nitrate (B79036) have been used as catalysts in the carbonylation of vicinal diamines with dialkyl carbonates. rsc.org

Urea: In a clean and industrial method, 2-imidazolidinone can be synthesized by heating ethylenediamine (B42938) and urea, leading to a condensation reaction that releases ammonia. google.com

The reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO2 in the presence of a γ-Al2O3 catalyst can produce 1-(2-hydroxyethyl)imidazolidin-2-one. researchgate.net

Multi-component Reactions for Imidazolidin-2-one Formation

Multi-component reactions (MCRs) offer an efficient and step-economical approach to synthesizing complex molecules like imidazolidin-2-ones in a one-pot fashion. nih.govbeilstein-journals.org A pseudo-multicomponent protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.govmdpi.com This method involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). nih.govmdpi.com This strategy has been shown to be sustainable and efficient, with yields ranging from 55% to 81%. nih.govcolab.ws

Another example involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, intramolecular Diels-Alder, and dehydrative re-aromatization to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.org

Introduction of the Bromoethyl Moiety

Once the imidazolidin-2-one core is synthesized, the final step is the introduction of the bromoethyl group. This is typically achieved through an alkylation reaction.

Strategies for Alkylation with Bromoethyl Reagents

The most common strategy involves the N-alkylation of the imidazolidin-2-one ring with a suitable bromoethylating agent. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the imidazolidin-2-one, making it nucleophilic.

A general procedure for the synthesis of β-haloacetals, which can serve as alkylating agents, involves the reaction of an α,β-unsaturated aldehyde or ketone with hydrogen bromide followed by acetalization. orgsyn.org For instance, acrolein can be reacted with gaseous hydrogen bromide and then with 1,3-propanediol (B51772) to form 2-(2-bromoethyl)-1,3-dioxane. orgsyn.org

While direct alkylation of imidazolidin-2-one with a bromoethyl reagent is the most straightforward approach, the synthesis of the alkylating agent itself is a key consideration. For example, 2-bromoethyl methacrylate (B99206) can be synthesized by reacting 2-bromoethanol (B42945) with methacryloyl chloride. rsc.org

A study on the N-alkylation of thiazolidin-2-one derivatives using benzyl (B1604629) halides in the presence of potassium tert-butoxide (KOt-Bu) and iodine provides a potential parallel for the alkylation of imidazolidin-2-one. beilstein-journals.org This suggests that a similar base-promoted alkylation could be effective for introducing the bromoethyl group onto the imidazolidin-2-one nitrogen.

Halogenation of Ethylene Chains

The direct synthesis of this compound is not extensively documented in dedicated literature. However, a logical and common synthetic route involves the halogenation of its alcohol precursor, 1-(2-hydroxyethyl)imidazolidin-2-one. The synthesis of this precursor is well-established, for instance, through the cyclization of 2-[(2-aminoethyl)amino]ethan-1-ol. In one method, γ-Al₂O₃ is used to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO₂ at 250 °C. mdpi.comresearchgate.net

Once the precursor 1-(2-hydroxyethyl)imidazolidin-2-one is obtained, the terminal hydroxyl group can be converted to a bromide using standard brominating agents. The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. Several reliable methods are available for this purpose. commonorganicchemistry.combyjus.com

Common Bromination Reagents for Primary Alcohols:

| Reagent(s) | Typical Conditions | Mechanism | Key Considerations |

| Phosphorus Tribromide (PBr₃) | Often used neat or in a non-polar solvent like ether or CH₂Cl₂; mild heating may be required. | Sₙ2 | Generally provides high yields and avoids carbocation rearrangements. The reaction proceeds with an inversion of configuration at a chiral center. byjus.comwikipedia.orgvedantu.com |

| Thionyl Bromide (SOBr₂) | Typically used in an inert solvent. | Sₙi or Sₙ2 | More reactive and less stable than its chloride counterpart. stackexchange.comwikipedia.org The reaction mechanism can vary, leading to either retention (Sₙi) or inversion (Sₙ2) of stereochemistry, often depending on the presence of a base like pyridine. libretexts.org |

| Appel Reaction (CBr₄, PPh₃) | Performed in an inert solvent like CH₂Cl₂ or THF; generally proceeds under mild, neutral conditions. | Sₙ2 | Known for its mild conditions, making it suitable for substrates with sensitive functional groups. It proceeds with inversion of stereochemistry. commonorganicchemistry.comalfa-chemistry.comorganic-chemistry.org |

The reaction with phosphorus tribromide (PBr₃) is a classic and efficient method for this type of transformation. wikipedia.orgyoutube.com The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a dibromophosphite ester). A bromide ion, displaced during this first step, then acts as a nucleophile in a backside (Sₙ2) attack on the carbon atom, displacing the oxygen and forming the final alkyl bromide product. vedantu.com

Similarly, the Appel reaction, utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), offers a mild alternative to achieve the same conversion. alfa-chemistry.comarkat-usa.org This method is advantageous for its neutral reaction conditions.

Regioselective Synthesis and Stereochemical Considerations

The synthesis of this compound itself does not involve the creation of new stereocenters, as the molecule is achiral. The key stereochemical and regioselective considerations arise during the synthesis of the core imidazolidin-2-one ring system, especially when dealing with substituted precursors.

Regioselectivity:

The formation of the imidazolidin-2-one ring from an unsymmetrical diamine or its equivalent can potentially lead to regioisomers. For instance, in the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas, a mixture of 4- and 5-substituted products can be formed. mdpi.comnih.gov However, reaction conditions can be optimized to achieve high regioselectivity. In one such study, decreasing the amount of trifluoroacetic acid (TFA) catalyst led to the exclusive formation of the 4-substituted regioisomer. mdpi.comnih.gov The synthesis of the precursor 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol is inherently regioselective, leading to the substitution at the nitrogen atom. mdpi.comresearchgate.net

Stereochemical Considerations:

While this compound is achiral, the synthesis of chiral imidazolidin-2-one analogues is a significant area of research. rsc.orgrsc.org Stereocenters can be introduced and controlled in several ways:

From Chiral Precursors: Starting with an enantiomerically pure diamine allows for the synthesis of chiral imidazolidin-2-ones.

Catalytic Asymmetric Synthesis: Modern synthetic methods allow for the creation of chiral centers during the ring-forming reaction. Palladium-catalyzed carboamination of N-allylureas, for example, can generate up to two new stereocenters. These reactions often proceed with high diastereoselectivity, typically through a syn-addition of the nitrogen atom and an aryl group across a double bond. nih.gov

The table below summarizes the stereochemical outcomes for the synthesis of substituted imidazolidin-2-ones using a palladium-catalyzed carboamination method, illustrating the high degree of control achievable in related systems.

Stereoselective Synthesis of Substituted Imidazolidin-2-ones:

| Substrate | Product | Diastereomeric Ratio (dr) | Key Finding | Reference |

| N-allylurea with allylic substituent | 4,5-disubstituted imidazolidin-2-one | Good | Good diastereoselectivity is achieved. | nih.gov |

| N-allylurea with cyclic alkene | Bicyclic imidazolidin-2-one | >20:1 | Excellent selectivity for syn-addition across the alkene. | nih.gov |

| N-allylurea with E-1,2-disubstituted alkene | 4,5-disubstituted imidazolidin-2-one | >20:1 | Excellent selectivity for syn-addition across the alkene. | nih.gov |

These examples highlight that while the specific target compound of this article is simple from a stereochemical perspective, the underlying synthetic methodologies for the imidazolidin-2-one scaffold are sophisticated and capable of producing complex, stereochemically defined molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Imidazolidin 2 One

Nucleophilic Substitution Reactions at the Bromoethyl Group

The presence of a bromine atom on the terminal carbon of the ethyl side chain makes this position highly susceptible to nucleophilic attack. The carbon-bromine bond is polarized, with the carbon atom being electron-deficient (electrophilic) and the bromine atom acting as a good leaving group. This facilitates nucleophilic substitution reactions, primarily following an SN2 mechanism, especially with primary alkyl halides like this one. libretexts.org

In these reactions, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion in a single, concerted step. pearson.comscience-revision.co.uk A wide variety of nucleophiles can be employed to introduce diverse functional groups onto the ethyl side chain. The general scheme for this reaction is the interaction between the electrophilic bromoethane (B45996) moiety and an electron-rich nucleophile. pearson.com

Common nucleophilic substitution reactions involving the bromoethyl group are summarized in the table below. The choice of nucleophile and reaction conditions can be tailored to achieve the desired synthetic outcome. For instance, warming with an aqueous solution of sodium hydroxide (B78521) yields the corresponding alcohol, while reaction with sodium cyanide in an alcoholic solution provides the nitrile. libretexts.orgscience-revision.co.uk

| Nucleophile (Reagent) | Resulting Functional Group | Product Structure |

|---|---|---|

| Hydroxide (e.g., NaOH) | Alcohol (-OH) | 1-(2-Hydroxyethyl)imidazolidin-2-one |

| Cyanide (e.g., KCN) | Nitrile (-CN) | 3-(2-Oxoimidazolidin-1-yl)propanenitrile |

| Ammonia (NH₃) | Amine (-NH₂) | 1-(2-Aminoethyl)imidazolidin-2-one |

| Alkoxide (e.g., NaOCH₃) | Ether (-OCH₃) | 1-(2-Methoxyethyl)imidazolidin-2-one |

| Azide (B81097) (e.g., NaN₃) | Azide (-N₃) | 1-(2-Azidoethyl)imidazolidin-2-one |

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a five-membered, saturated heterocycle containing two nitrogen atoms at positions 1 and 3. chemicalbook.com It is essentially a cyclic urea (B33335). This ring system is generally stable due to the resonance delocalization of the lone pairs on the nitrogen atoms with the carbonyl group, which imparts amide-like character. However, the ring can undergo specific reactions, most notably ring-opening under harsh conditions.

Hydrolysis : Under strong acidic or basic conditions, the amide-like linkages in the imidazolidin-2-one ring can be hydrolyzed. For example, heating with concentrated acid or a strong base can cleave the ring to yield derivatives of ethylenediamine (B42938). chemicalbook.com This reactivity is a known characteristic of the parent imidazolidine (B613845) structure. chemicalbook.com

The reactivity of the ring is generally lower than that of the bromoethyl side chain, allowing for selective functionalization at the side chain without disrupting the heterocyclic core under mild conditions.

Intramolecular Cyclization Pathways

The structure of 1-(2-bromoethyl)imidazolidin-2-one is conducive to intramolecular cyclization reactions. In these pathways, a nucleophilic atom from the imidazolidin-2-one ring can attack the electrophilic carbon of the bromoethyl group, displacing the bromide ion and forming a new bicyclic system. The formation of such cyclic products is often initiated by the creation of a bromonium ion, which is then attacked by an internal nucleophile. nih.gov

Two primary pathways for intramolecular cyclization are plausible:

N-Attack : The nitrogen atom at the 3-position of the ring can act as a nucleophile, attacking the bromoethyl chain to form a five-membered ring fused to the original structure. This results in the formation of a piperazinone-containing bicyclic system.

O-Attack : The carbonyl oxygen, possessing lone pairs, could potentially act as an internal nucleophile. This would lead to the formation of an oxazinane-containing bicyclic structure.

These cyclization reactions can be promoted by bases, which may deprotonate the N-H group, increasing its nucleophilicity, or by agents that facilitate the formation of a cationic center on the ethyl chain. Such intramolecular processes are a key strategy in the synthesis of complex heterocyclic frameworks. nih.govbiointerfaceresearch.com

Role as a Synthetic Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies where a single event triggers a sequence of bond-forming reactions to build complex molecules in one pot. This compound is a prime candidate for use as an intermediate in such sequences due to its dual reactivity.

A typical cascade sequence could be initiated by an intermolecular nucleophilic substitution at the bromoethyl group. The newly introduced functional group could then participate in a subsequent intramolecular reaction with the imidazolidin-2-one ring. For example, a reaction with a suitable dinucleophile could lead to the formation of larger, more complex polycyclic systems. The mechanism often involves a series of steps such as cyclocondensation and intramolecular cyclization that proceed sequentially. rsc.org

This bifunctional nature allows it to act as a linchpin, connecting different molecular fragments and then facilitating a ring-forming or ring-transforming cascade to rapidly increase molecular complexity.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of reactions involving this compound. numberanalytics.comrsc.org Methods like Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely mechanistic routes. numberanalytics.comresearchgate.net

For the reactions of this compound, computational studies can elucidate several key aspects:

Nucleophilic Substitution : DFT calculations can confirm the SN2 pathway for reactions at the bromoethyl group by modeling the single transition state and calculating the activation energy. numberanalytics.comsemanticscholar.org Frontier Molecular Orbital (FMO) analysis can help explain the reactivity by examining the interaction between the nucleophile's HOMO and the electrophile's LUMO. semanticscholar.org

Intramolecular Cyclization : Computational modeling can compare the energy barriers for the different possible cyclization pathways (e.g., N-attack vs. O-attack). By calculating the energies of the respective transition states, it is possible to predict which bicyclic product is more likely to form. biointerfaceresearch.com

Reaction Dynamics : Beyond static points on the potential energy surface, computational methods can explore the entire reaction path, providing a detailed picture of the geometric and electronic changes that occur as the reaction progresses from reactants to products. smu.edu

These computational approaches are invaluable for rationalizing experimental observations and for designing new synthetic routes based on the predicted reactivity of the molecule. nih.govrsc.org

| Computational Method | Information Gained | Application to this compound |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structures of molecules and transition states. numberanalytics.com | Predicts the 3D structures of reactants, products, and intermediates. |

| Frequency Calculations | Confirms stationary points as minima (reactants, products) or first-order saddle points (transition states). semanticscholar.org | Verifies the nature of calculated structures and determines zero-point vibrational energies. |

| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of specific geometric parameters (e.g., bond lengths, angles). numberanalytics.com | Identifies the lowest energy reaction pathway for nucleophilic substitution or cyclization. |

| Frontier Molecular Orbital (FMO) Analysis | Examines the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. semanticscholar.org | Explains the regioselectivity of nucleophilic attack. |

Structural Modifications and Derivative Synthesis

Functionalization of the Imidazolidin-2-one Nitrogen Atoms

The imidazolidin-2-one ring contains a secondary amine (N-3) with a moderately acidic proton. This proton can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, allowing for the introduction of a wide array of substituents at the N-3 position. This process, known as N-alkylation or N-arylation, is a fundamental strategy for modifying the core scaffold.

The reaction is typically carried out by treating 1-(2-Bromoethyl)imidazolidin-2-one with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. Following deprotonation, an alkylating or arylating agent is added to the reaction mixture. This method is highly versatile and has been applied to various imides and related nitrogen heterocycles. rsc.orgchemrevlett.comsigmaaldrich.com The choice of electrophile determines the nature of the substituent introduced, leading to a diverse library of N-3 functionalized derivatives.

| Electrophile | Substituent Introduced | Resulting Compound Class | General Conditions |

|---|---|---|---|

| Benzyl (B1604629) bromide | Benzyl (-CH₂Ph) | N-Benzyl derivative | K₂CO₃, Acetone, Reflux |

| Methyl iodide | Methyl (-CH₃) | N-Methyl derivative | NaH, DMF, 0 °C to RT |

| Ethyl bromoacetate | Ethoxycarbonylmethyl (-CH₂CO₂Et) | N-Ester derivative | K₂CO₃, DMF, RT |

| 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl (-CO-C₆H₄-F) | N-Acyl derivative | Triethylamine, CH₂Cl₂, RT |

| Phenylboronic acid | Phenyl (-Ph) | N-Aryl derivative | Cu(OAc)₂, Pyridine, Air |

Transformations Involving the Bromoethyl Side Chain

The bromoethyl side chain is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. nih.gov In this reaction, a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion, which is an excellent leaving group. This pathway allows for the introduction of a vast range of functional groups at the terminus of the ethyl side chain.

Common nucleophiles used in these transformations include hydroxide (B78521) ions to form alcohols, alkoxides to yield ethers, cyanide to produce nitriles (which can be further hydrolyzed to carboxylic acids), and amines to generate secondary or tertiary amines. Under strongly basic and sterically hindered conditions, an E2 elimination reaction can compete with substitution, leading to the formation of 1-vinylimidazolidin-2-one.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | Alcohol (-OH) | 1-(2-Hydroxyethyl)imidazolidin-2-one chemicalbook.comchemicalbook.comnist.govbiointerfaceresearch.comnih.gov |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | Ether (-OCH₃) | 1-(2-Methoxyethyl)imidazolidin-2-one |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile (-CN) | 3-(Imidazolidin-2-on-1-yl)propanenitrile |

| Amine (R₂NH) | Piperidine | Tertiary Amine (-N(C₅H₁₀)) | 1-(2-(Piperidin-1-yl)ethyl)imidazolidin-2-one |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azide (-N₃) | 1-(2-Azidoethyl)imidazolidin-2-one |

Synthesis of Fused Imidazolidinone Systems

The dual reactivity of this compound can be harnessed to construct fused bicyclic systems through intramolecular cyclization. rsc.orgnih.gov In a key transformation, the N-3 proton of the imidazolidinone ring is removed by a base, creating an internal nucleophile. This nitrogen anion can then attack the electrophilic carbon of the bromoethyl side chain in an intramolecular SN2 reaction.

This process results in the formation of a new six-membered ring fused to the original five-membered imidazolidinone ring. The product of this cyclization is tetrahydropyrazino[1,2-a]imidazol-4-one. Such fused heterocyclic scaffolds are of significant interest in medicinal chemistry as they present rigid three-dimensional structures that can interact specifically with biological targets. The synthesis of related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) systems is an active area of research. tsijournals.com

Scheme 1: Intramolecular Cyclization to a Fused Bicyclic System

Design and Synthesis of Di- and Poly-substituted Imidazolidinone Analogues

By strategically combining the reactions described in the preceding sections, a multitude of di- and poly-substituted imidazolidinone analogues can be synthesized. rsc.org This involves the sequential modification of the two primary reactive sites. For instance, a nucleophilic substitution can first be performed on the bromoethyl side chain, followed by functionalization of the N-3 position of the imidazolidinone ring. Alternatively, the N-3 position can be modified first, followed by transformation of the side chain.

This combinatorial approach allows for the creation of large libraries of structurally diverse compounds from a single starting material. Such libraries are invaluable in drug discovery for the systematic exploration of structure-activity relationships (SAR). The ability to independently vary the substituents at two different points on the molecular scaffold provides fine control over the physicochemical properties of the final compounds, such as polarity, solubility, and receptor binding affinity.

| Step 1: Side Chain Substitution (Nucleophile) | Intermediate | Step 2: N-3 Functionalization (Electrophile) | Final Di-substituted Product |

|---|---|---|---|

| Azide (NaN₃) | 1-(2-Azidoethyl)imidazolidin-2-one | Benzyl bromide | 1-(2-Azidoethyl)-3-benzylimidazolidin-2-one |

| Phenoxide (PhO⁻) | 1-(2-Phenoxyethyl)imidazolidin-2-one | Methyl iodide | 1-(2-Phenoxyethyl)-3-methylimidazolidin-2-one |

| Dimethylamine (Me₂NH) | 1-(2-(Dimethylamino)ethyl)imidazolidin-2-one | Acetyl chloride | 3-Acetyl-1-(2-(dimethylamino)ethyl)imidazolidin-2-one |

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocycles

The imidazolidin-2-one framework is a recurring motif in a wide array of biologically active compounds, including pharmaceuticals and natural products. mdpi.com Consequently, derivatives like 1-(2-bromoethyl)imidazolidin-2-one serve as crucial intermediates for the synthesis of more complex heterocyclic structures. mdpi.comresearchgate.net The presence of the reactive bromoethyl side chain allows for a variety of chemical transformations, enabling chemists to build intricate molecular frameworks.

Researchers have successfully employed imidazolidinone derivatives to create novel heterocyclic systems. For instance, a series of 4-(het)aryl-imidazolidin-2-ones were synthesized through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. mdpi.comnih.gov This method highlights the utility of the imidazolidinone core in constructing substituted heterocyclic compounds with good to high yields. nih.gov

Furthermore, the imidazolidinone scaffold has been incorporated into more elaborate structures such as spirocyclic indolines. mdpi.com A palladium-catalyzed process involving α-methylstyrenes and di-tert-butyldiaziridinone generates these complex spiro-compounds, where four new carbon-nitrogen bonds and a spiro quaternary carbon are formed in a single operation. mdpi.com Another notable example is the silver-catalyzed intramolecular diamination of alkynes, which yields fused indole–imidazolidinone derivatives. mdpi.com These examples underscore the role of the imidazolidinone moiety as a foundational building block for accessing diverse and complex heterocyclic libraries.

Table 1: Examples of Complex Heterocycles Synthesized from Imidazolidinone Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features | Reference(s) |

| N-(2,2-dialkoxyethyl) ureas | Acid-catalyzed cyclization with C-nucleophiles | 4-(Het)aryl-imidazolidin-2-ones | Excellent regioselectivity, simple procedure. | mdpi.com, nih.gov |

| α-Methylstyrenes & di-tert-butyldiaziridinone | Pd(0)-catalyzed intermolecular diamination | Spirocyclic indolines with imidazolidinone scaffold | Formation of four C-N bonds and one spiro quaternary carbon in one step. | mdpi.com |

| Aminophenyl propargyl alcohols & isocyanates | Ag(I)-catalyzed intramolecular diamination | Fused indole–imidazolidinone derivatives | Sequential vicinal diamination featuring a double cyclization process. | mdpi.com |

Role in the Synthesis of Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Chiral 2-imidazolidinones, which can be accessed from precursors like this compound, are recognized as a valuable class of chiral auxiliaries for asymmetric transformations. mdpi.comresearchgate.net Their effectiveness stems from their ability to provide a predictable stereo-differentiated environment for chemical reactions. scielo.org.mx

These auxiliaries have been successfully applied in a range of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions, consistently achieving high levels of asymmetric induction. researchgate.netresearchgate.net The stability of the imidazolidinone ring, compared to other auxiliaries like chiral oxazolidinones, makes them particularly advantageous in organic synthesis. researchgate.net The substituents on the chiral imidazolidinone backbone sterically direct the approach of reagents, leading to the preferential formation of one enantiomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and potentially recovered. wikipedia.org While oxazolidinone auxiliaries, popularized by Evans, are widely known, imidazolidinone-based auxiliaries offer a robust alternative for achieving high diastereoselectivity in the synthesis of chiral molecules. researchgate.netwikipedia.orgresearchgate.net

Precursor for Advanced Chemical Scaffolds

In medicinal chemistry and drug discovery, the imidazolidinone ring is considered a "privileged scaffold" due to its frequent appearance in biologically active molecules. nih.govnih.gov Molecules like this compound are valuable precursors for creating diverse and highly functionalized chemical scaffolds. nih.gov The bromoethyl group acts as a reactive handle, allowing for subsequent chemical modifications and the attachment of various functional groups, thereby enabling the exploration of a broad chemical space. researchgate.net

The versatility of the imidazolidinone core allows for the strategic modulation of substituents, electronic properties, and dimensions to enhance biological efficacy. nih.gov For example, imidazolidin-4-one (B167674) derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results by triggering apoptosis in cancer cells. nih.gov Similarly, oxazolidinone scaffolds, close structural relatives, are central to numerous antibacterial agents, demonstrating the therapeutic potential of these five-membered heterocyclic rings. researchgate.net The ability to transform simple imidazolidinone precursors into a wide variety of complex structures makes them essential tools in the development of new therapeutic agents and functional molecules. mdpi.comresearchgate.net

Catalyst and Ligand Development from Imidazolidinone Derivatives

Derivatives of the imidazolidinone core have been instrumental in the development of powerful organocatalysts and ligands for asymmetric synthesis. sigmaaldrich.comjk-sci.com The most prominent examples are the MacMillan imidazolidinone organocatalysts, which have revolutionized the field of asymmetric catalysis. sigmaaldrich.comjk-sci.comrsc.org These small, stable organic molecules can catalyze a wide range of enantioselective transformations with high efficiency and selectivity. jk-sci.comtcichemicals.com

The catalytic cycle of a MacMillan catalyst typically involves the formation of an iminium ion intermediate through the condensation of the imidazolidinone with an α,β-unsaturated aldehyde. sigmaaldrich.comjk-sci.com This activation lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. jk-sci.com This strategy has been successfully applied to numerous reactions, including:

Diels-Alder reactions sigmaaldrich.comjk-sci.com

Friedel-Crafts alkylations sigmaaldrich.comjk-sci.com

1,3-dipolar cycloadditions sigmaaldrich.comjk-sci.com

α-fluorinations and α-chlorinations sigmaaldrich.com

Michael additions jk-sci.com

Table 2: Selected Asymmetric Reactions Catalyzed by MacMillan Imidazolidinone Organocatalysts

| Reaction Type | Catalyst | Substrates | Outcome | Reference(s) |

| Diels-Alder | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone | α,β-Unsaturated aldehydes, Dienes | Excellent yields and enantioselectivities (e.g., 93% ee). | sigmaaldrich.com, jk-sci.com |

| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Indoles, α,β-Unsaturated aldehydes | High levels of enantioselectivity. | sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Second-generation MacMillan catalyst | Nitrones, Arylpropionaldehydes | Good to excellent enantiomeric ratios, accelerated reaction speed. | nih.gov |

Furthermore, new chiral ligands based on imidazolidin-4-one derivatives have been synthesized and their copper(II) complexes have shown very high enantioselectivity (up to 97% ee) in asymmetric Henry reactions. nih.gov The development of such ligands and catalysts, derived from the fundamental imidazolidinone structure, continues to be an active area of research, providing chemists with crucial tools for the stereocontrolled synthesis of complex molecules. rsc.orgnih.gov

Medicinal Chemistry and Biological Activity Studies

Imidazolidin-2-one Scaffolds in Bioactive Compounds

The structural rigidity and synthetic tractability of the imidazolidin-2-one scaffold make it an ideal starting point for designing enzyme inhibitors and modulators of protein function. mdpi.comnih.gov

Protein arginine methyltransferase 5 (PRMT5) is a crucial enzyme involved in various cellular processes, and its overactivity is linked to several cancers. nih.gov This has made it a significant target for drug development. Imidazolidin-2-one derivatives have been explored as potential PRMT5 modulators. nih.gov Specifically, second-generation PRMT5 inhibitors are being developed to be MTA-cooperative, showing selectivity for cancer cells with MTAP gene deletion. youtube.comaacr.org This synthetic lethal approach aims to kill tumor cells while sparing healthy ones. youtube.comaacr.org The development of these inhibitors, such as AMG 193, represents a promising strategy in targeted cancer therapy. aacr.org

Table 1: Examples of PRMT5 Inhibitors

| Compound Category | Target | Significance |

|---|---|---|

| MTA-cooperative inhibitors | PRMT5 | Selective for MTAP-deleted cancers, representing a synthetic lethal strategy. youtube.comaacr.org |

Apoptosis signal-regulating kinase 1 (ASK1) is a key player in cellular stress response pathways that can lead to inflammation and cell death. patsnap.com Inhibiting ASK1 is a therapeutic strategy for a variety of conditions, including chronic kidney disease, cardiovascular diseases, and neurodegenerative disorders. patsnap.comnih.gov While many ASK1 inhibitors are based on other heterocyclic scaffolds like quinazolines, the principles of targeting kinase domains are broadly applicable. nih.gov Recently, novel pyridin-2-yl urea (B33335) inhibitors of ASK1 have been developed, with some compounds showing potency comparable to clinical candidates like Selonsertib. mdpi.com

Table 2: Investigational ASK1 Inhibitors

| Compound Class | Potency (IC₅₀) | Therapeutic Target |

|---|---|---|

| Pyridin-2-yl urea derivatives | As low as 1.55 nM | ASK1 mdpi.com |

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical regulator of immune cell signaling. nih.govnih.gov A gain-of-function mutation in this gene is strongly associated with a range of autoimmune diseases, including type 1 diabetes and rheumatoid arthritis. nih.gov Consequently, LYP is an attractive target for the development of new autoimmune therapies. Research has led to the discovery of selective LYP inhibitors, with compounds like a bidentate salicylic (B10762653) acid-based inhibitor and others showing cellular efficacy. nih.govnih.gov These inhibitors often work by binding to the active site and a unique nearby peripheral site, providing a basis for developing potent and selective drugs. nih.gov

Table 3: Examples of LYP Inhibitors

| Compound | Inhibition Constant (Ki) | Significance |

|---|---|---|

| LYP-IN-3 | 0.93 μM | Selective LYP inhibitor that activates T-cells. medchemexpress.com |

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of imidazolidin-2-one have been synthesized and evaluated for their ability to combat microbial growth. nih.govnih.gov Studies have shown that the core imidazolidinone moiety is crucial for the observed antimicrobial effects. nih.gov Various substitutions on the imidazolidin-2-one ring have led to compounds with significant activity against a range of bacteria and fungi. nih.govnih.gov For instance, certain 5-imino-4-thioxo-2-imidazolidinone derivatives have demonstrated notable antimicrobial properties. nih.gov The continuous search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. nih.gov

Table 4: Antimicrobial Activity of Imidazolidin-2-one Derivatives

| Compound Type | Activity | Key Finding |

|---|---|---|

| Substituted Imidazolidin-2-ones | Antibacterial, Antifungal | The imidazolidinone moiety is a key contributor to the antimicrobial effect. nih.gov |

Anticancer and Cytotoxic Effects

The imidazolidin-2-one scaffold is a prominent feature in many compounds designed for anticancer activity. mdpi.comcolab.ws Researchers have synthesized and tested numerous derivatives against various cancer cell lines, with some showing promising cytotoxic effects. nih.govnih.gov For example, certain 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one derivatives have displayed potent suppressive effects against colon cancer cells, acting as multi-kinase inhibitors. nih.gov Another study found that imidazolone (B8795221) derivatives with a chlorophenyl moiety were highly active against liver and cervical cancer cell lines. nih.gov The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes or induce apoptosis in cancer cells. nih.gov

Table 5: Anticancer Activity of Imidazolidin-2-one Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one (Congener 1c) | HT-29 (Colon) | 1.828 µg/mL nih.gov |

| 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one (Congener 2h) | HT-29 (Colon) | 2.197 µg/mL nih.gov |

| Imidazolone with chlorophenyl moiety (Compound 5b) | HepG2 (Liver) | 2.2 µM nih.gov |

Other Reported Biological Activities and Pharmacological Relevance

The pharmacological relevance of the imidazolidin-2-one core extends beyond the activities previously mentioned. nih.gov The related imidazolidine-2-thione derivatives, for example, have been investigated for a wide array of biological effects, including antithyroid and anti-HIV activities. scialert.net The structural versatility of the imidazolidin-2-one ring system allows it to be incorporated into peptidomimetics, which can induce specific secondary protein structures. nih.gov This has implications for modulating protein-protein interactions and designing novel therapeutic peptides. Furthermore, the core structure is found in compounds with potential applications in treating metabolic disorders and has been studied for its effects on motor activity and stereotyped behavior. patsnap.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The core structure of 1-(2-bromoethyl)imidazolidin-2-one has served as a scaffold for the development of various derivatives, leading to a deeper understanding of the chemical features that govern their biological activity. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of specific structural modifications on the therapeutic potential of these compounds, particularly in the realms of immunosuppression and antimicrobial effects.

Initial investigations into the immunosuppressive properties of imidazolidin-2-one derivatives revealed that the nature of the substituent at the N-1 position of the imidazolidin-2-one ring is a critical determinant of activity. For instance, replacement of the 2-bromoethyl group with various aryl moieties has been explored. Studies have shown that substituting the imidazolidin-2-one scaffold with different phenyl groups can modulate immunosuppressive effects. tandfonline.com For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the potency and cytotoxic profile of the compounds. tandfonline.com

Furthermore, expanding the five-membered imidazolidin-2-one ring to a six-membered tetrahydropyrimidin-2(1H)-one system has been investigated to understand the role of the cyclic urea core in immunosuppressive activity. tandfonline.com This modification allows for an assessment of how the ring size and conformation affect interaction with biological targets.

In the context of antimicrobial activity, SAR studies have demonstrated that the imidazolidin-2-one moiety is a key pharmacophore. nih.gov The introduction of various substituents at both the N-1 and N-3 positions, as well as modifications at other positions of the heterocyclic ring, has led to the identification of compounds with significant antibacterial and antifungal properties. For example, the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives with different halogenated and alkylated aromatic substituents at N1 and N3 has been a fruitful area of research. nih.gov The resulting compounds have been used as synthons for a wide array of substituted imidazole (B134444) derivatives. nih.gov

The hypotensive activity of related 2-aryl-imino-imidazolidines has also been a subject of SAR studies. Research on clonidine-like compounds has shown that substituents on the aryl ring significantly influence their blood pressure-lowering effects. nih.gov For example, compounds bearing a 3-bromo substituent on the phenyl moiety demonstrated activity comparable to or greater than clonidine. nih.gov These studies also revealed a positive linear correlation between the partition coefficient (lipophilicity) and hypotensive activity, indicating that the ability of the compound to cross biological membranes is a key factor. nih.gov

The following tables summarize the structure-activity relationships of various imidazolidin-2-one derivatives based on published research findings.

Table 1: Immunosuppressive Activity of N-Substituted Imidazolidin-2-one and Tetrahydropyrimidin-2(1H)-one Derivatives

| Compound | Structure | Biological Activity |

| 1-(4-Bromophenyl)imidazolidin-2-one | Aryl-substituted imidazolidin-2-one | Data on specific immunosuppressive activity not detailed in the provided text. tandfonline.com |

| 1-(3-Chlorophenyl)imidazolidin-2-one | Aryl-substituted imidazolidin-2-one | Data on specific immunosuppressive activity not detailed in the provided text. tandfonline.com |

| 1-(4-Methylthiophenyl)imidazolidin-2-one | Aryl-substituted imidazolidin-2-one | Data on specific immunosuppressive activity not detailed in the provided text. tandfonline.com |

| 1-(2-Phenoxyphenyl)imidazolidin-2-one | Aryl-substituted imidazolidin-2-one | Data on specific immunosuppressive activity not detailed in the provided text. tandfonline.com |

| Substituted Tetrahydropyrimidin-2(1H)-ones | Expanded urea cycle derivatives | Synthesized to explore the role of the ureic cycle size on immunosuppressive activity. tandfonline.com |

Table 2: Antimicrobial Activity of Substituted Imidazolidin-2-one Derivatives

| Compound | Structure | Biological Activity |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | N1, N3-diaryl substituted 5-imino-4-thioxoimidazolidin-2-one | Noted for having significant antimicrobial activity. nih.gov |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Imidazoquinoxaline derivative | Exhibited the best antimicrobial activity among the tested compounds. nih.gov |

| 4-Thioxo-2,5-imidazolidindiones | Hydrolysis product of 5-imino-4-thioxo-2-imidazolidinones | Synthesized to evaluate the effect of the C5 substituent on activity. nih.gov |

| 4-Azine derivatives | Condensation product with benzophenonehydrazone | Synthesized to evaluate the effect of C4 modification on activity. nih.gov |

Table 3: Adrenergic Receptor Binding Affinity of Imidazolidine (B613845) Derivatives

| Compound | Structure | Receptor Binding Affinity |

| 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | Hydrazone derivative of imidazolidine | Significant affinity for both α2-adrenergic and imidazoline (B1206853) I1 receptors. nih.gov |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Hydrazone derivative of imidazolidine | Highest binding affinity to α1-adrenoceptors among tested compounds. nih.gov |

| Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Hydrazone derivative of imidazolidine | Highest I2 affinity with high selectivity over α2-adrenergic and I1 receptors. nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Bromoethyl)imidazolidin-2-one, the proton spectrum would be expected to show distinct signals for the protons on the ethyl chain and the imidazolidinone ring. The methylene group attached to the bromine atom (Br-CH₂) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene group attached to the nitrogen atom (N-CH₂) would also present as a triplet. The two methylene groups within the imidazolidinone ring (N-CH₂-CH₂-N) may appear as a multiplet, and the N-H proton would likely be a broad singlet.

¹³C NMR Spectroscopy offers insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. One would expect to observe signals corresponding to the carbonyl carbon (C=O) of the urea (B33335) moiety, the two methylene carbons of the ethyl side chain, and the two methylene carbons within the imidazolidinone ring. The chemical shifts of these carbons provide valuable information about their electronic environment.

A summary of predicted NMR data is presented below.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| N-H | broad singlet | C=O | ~160-170 |

| N-CH₂-CH₂-N | multiplet | N-CH₂ (ring) | ~40-50 |

| N-CH₂ (chain) | triplet | N-CH₂ (chain) | ~45-55 |

| Br-CH₂ (chain) | triplet | Br-CH₂ (chain) | ~30-40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680-1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the cyclic urea. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methylene groups would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ region, and the C-Br stretching absorption would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the C=O stretch might be weaker in the Raman spectrum. Conversely, more symmetric, less polar bonds can produce strong Raman signals.

| Vibrational Spectroscopy Data | ||

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O | Stretch | 1680-1720 |

| C-N | Stretch | 1200-1350 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₅H₉BrN₂O. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) could be employed to study the fragmentation pathways of the molecule. organicchemistrydata.orgnist.govalfa-chemistry.com By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. organicchemistrydata.orgnist.gov Expected fragmentation might include the loss of the bromoethyl side chain or cleavage of the imidazolidinone ring, providing further structural confirmation.

| Mass Spectrometry Data | |

| Technique | Information Obtained |

| HRMS | Exact mass, elemental formula (C₅H₉BrN₂O), bromine isotopic pattern |

| Tandem MS (MS/MS) | Fragmentation pattern, structural connectivity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemeo.comresearchgate.net If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the five-membered imidazolidinone ring and the orientation of the bromoethyl substituent. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, would be elucidated. This provides invaluable insight into the solid-state structure and intermolecular forces. chemeo.comresearchgate.net

| X-ray Crystallography Data | |

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths/Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. For this compound (C₅H₉BrN₂O), the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's purity and confirms its empirical formula.

| Elemental Analysis Data for C₅H₉BrN₂O | |||||

| Element | Carbon (C) | Hydrogen (H) | Bromine (Br) | Nitrogen (N) | Oxygen (O) |

| Calculated % | 29.00 | 4.38 | 38.60 | 13.53 | 7.73 |

| Found % | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov Theoretical calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry corresponding to the lowest energy state of the molecule. researchgate.netnih.gov This process involves calculating key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For 1-(2-Bromoethyl)imidazolidin-2-one, DFT calculations would reveal the precise three-dimensional arrangement of its atoms. The imidazolidin-2-one ring is expected to adopt a non-planar, envelope-like conformation. The bond lengths and angles are influenced by factors such as hybridization and electronegativity. For instance, the C=O double bond will be significantly shorter than the C-N and C-C single bonds within the structure. The presence of the electronegative bromine and oxygen atoms will polarize the respective C-Br and C=O bonds.

Below is a table of representative geometric parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Predicted Optimized Geometrical Parameters This table presents hypothetical but realistic data for illustrative purposes.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| C=O | 1.215 | N-C-N | 110.5 |

| C-N (amide) | 1.360 | O=C-N | 124.8 |

| N-CH2 (ring) | 1.465 | C-N-C | 112.3 |

| CH2-CH2 (ring) | 1.540 | N-CH2-CH2 (ethyl) | 111.7 |

| N-CH2 (ethyl) | 1.470 | CH2-CH2-Br | 110.9 |

| CH2-Br | 1.950 |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provide critical information about a molecule's kinetic stability, chemical reactivity, and electronic properties.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the regions with higher electron density, such as the bromine atom and the carbonyl oxygen, while the LUMO would be distributed over the electrophilic centers of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical but realistic data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 6.27 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. researchgate.netscispace.com

In an MEP map, different colors represent different values of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. nih.gov This site represents the primary center for electrophilic interactions. Conversely, positive potential (blue) would be localized around the hydrogen atoms, particularly those attached to the imidazolidine (B613845) ring nitrogens, making them sites for nucleophilic interactions. The region around the bromine atom would also exhibit distinct electrostatic features influencing its reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. wikipedia.orgwisc.edu This method offers a chemically intuitive description of the Lewis structure and investigates hyperconjugative interactions, which are crucial for understanding molecular stability. rsc.org

NBO analysis quantifies the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. numberanalytics.com The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value signifies a more intense interaction.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions This table presents hypothetical but realistic data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-N1) | 25.8 |

| LP (N1) | σ* (C-N2) | 5.2 |

| LP (N2) | σ* (C-N1) | 4.9 |

| σ (C-H) | σ* (N-C) | 3.1 |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic properties and the nature of chemical bonds. gla.ac.uk This analysis focuses on the critical points (CPs) in the electron density topology, where the gradient of the density is zero. nih.gov

Of particular interest are the Bond Critical Points (BCPs), which exist between two chemically bonded atoms. The properties at a BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the character of the bond. uniovi.es

∇²ρb < 0: Indicates a concentration of electron density, characteristic of shared interactions (covalent bonds).

∇²ρb > 0: Indicates a depletion of electron density, characteristic of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces).

For this compound, topological analysis would be used to characterize the covalent nature of the C-C, C-H, C-N, and C=O bonds, as well as the more polarized C-Br bond.

Table 4: Predicted Topological Properties at Bond Critical Points (BCPs) This table presents hypothetical but realistic data for illustrative purposes.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | 0.390 | -0.550 | Covalent (polar) |

| C-N | 0.265 | -0.410 | Covalent (polar) |

| C-C | 0.240 | -0.620 | Covalent |

| C-Br | 0.150 | +0.095 | Polar Covalent |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. scispace.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The docking process involves placing the ligand into the binding site of the protein and scoring the resulting poses based on a scoring function, which estimates the binding energy (ΔG). bibliotekanauki.pl

A molecular docking study of this compound against a relevant biological target (e.g., an enzyme or receptor) would identify the most stable binding conformation. nih.gov The analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the bromoethyl group could engage in hydrophobic or halogen bonding interactions.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target This table presents hypothetical but realistic data for illustrative purposes.

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|

| -7.8 | Serine 122 | Hydrogen Bond (with C=O) |

| Leucine 84 | Hydrophobic (with ethyl group) | |

| Tyrosine 210 | Halogen Bond (with Br) |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict the vibrational spectra (FT-IR and Raman) of a molecule. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. researchgate.net

The analysis of predicted vibrational frequencies allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule. For this compound, characteristic vibrations would include:

A strong C=O stretching vibration.

N-H stretching and bending vibrations (if applicable, depending on the specific imidazolidinone structure).

C-N stretching vibrations.

CH2 stretching and bending modes.

A C-Br stretching vibration at a lower frequency.

Table 6: Predicted vs. Experimental Vibrational Frequencies This table presents hypothetical but realistic data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1715 | 1695 | Carbonyl stretch |

| ν(C-N) | 1280 | 1275 | Amide C-N stretch |

| δ(CH2) | 1450 | 1445 | CH2 scissoring |

| ν(C-Br) | 655 | 650 | C-Br stretch |

Environmental Considerations and Fate Research

Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

The degradation of 1-(2-Bromoethyl)imidazolidin-2-one in soil and water is anticipated to proceed through pathways observed for similar chemical structures. For instance, neonicotinoid insecticides containing an imidazolidine (B613845) ring, such as imidacloprid (B1192907), are known to be persistent in soil, with half-lives that can exceed 100 days. nih.govoup.comtandfonline.com The degradation of these related compounds in soil and water involves several key transformation processes.

One of the primary degradation pathways for compounds with an imidazolidine ring is hydroxylation of the ring itself. frontiersin.org Another significant pathway is the cleavage of the ring, which can lead to the formation of various metabolites. For example, studies on imidacloprid have identified metabolites such as imidacloprid-guanidine and imidacloprid-urea, indicating the breakdown of the core structure. nih.govtandfonline.com

The bromoethyl group attached to the nitrogen atom is also a likely site of degradation. Halogenated aliphatic compounds can undergo dehalogenation in the environment. Studies on chlorinated solvents have shown their potential for biodegradation in topsoils under anoxic conditions. nih.gov This suggests that the carbon-bromine (C-Br) bond in this compound could be cleaved through microbial action, releasing a bromide ion and forming an ethyl-imidazolidin-2-one derivative, which would then be subject to further degradation.

The stability of related compounds like imidacloprid is influenced by environmental conditions such as pH. It has been reported to be stable in acidic and neutral water but degrades slowly in alkaline solutions. tandfonline.com The presence of vegetation can also increase the rate of dissipation from soil, suggesting that microbial activity in the rhizosphere plays a role in its breakdown. tandfonline.com

Biodegradation and Photolysis Studies

Biodegradation: Direct studies on the biodegradation of this compound are not available. However, research on other cyclic ureas and brominated compounds provides insights into potential microbial degradation. The biodegradation of neonicotinoids like imidacloprid is often a cometabolic process, where microorganisms degrade the compound while utilizing other carbon sources for growth. nih.govtandfonline.com For example, the bacterial strain Leifsonia sp. PC-21 was found to cometabolize imidacloprid, degrading 37% to 58% of it over three weeks in a broth containing succinate (B1194679) and glucose. nih.gov

The biodegradation of brominated organic compounds has also been demonstrated. A consortium of four bacterial strains was shown to completely degrade brominated flame retardants like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) within 3 to 7 days when an additional carbon source was provided. frontiersin.org This indicates that the presence of a bromo-substituent does not preclude microbial degradation. The process for these compounds was suggested to occur via a monooxygenase mechanism. frontiersin.org

The following table summarizes findings from biodegradation studies on related compounds, which may suggest potential pathways for this compound.

| Compound | Microorganism/System | Key Findings | Potential Implication for this compound |

| Imidacloprid | Leifsonia sp. PC-21 | Cometabolic degradation; formation of imidacloprid-guanidine and imidacloprid-urea metabolites. nih.govtandfonline.com | The imidazolidin-2-one ring may be a site for microbial attack. |

| Imidacloprid | Hymenobacter latericoloratus | Degraded 64.4% of 100 mg/L in surface water via co-metabolism hydroxylation. frontiersin.org | Hydroxylation of the ring is a possible degradation pathway. |

| Brominated Flame Retardants (TBNPA, DBNPG) | Four-strain bacterial consortium | Complete degradation in 3-7 days with an additional carbon source; monooxygenase mechanism suggested. frontiersin.org | The bromoethyl group may be susceptible to microbial dehalogenation. |

Photolysis: No specific photolysis studies for this compound were identified. However, research on the photolysis of 1,2-dibromoethanes provides relevant insights. Laser photolysis of matrix-isolated 1,2-dibromoethane (B42909) at 220 nm resulted in the cleavage of the C-Br bond, forming a C₂H₄Br radical. nih.gov This suggests that the C-Br bond in this compound is a potential chromophore that could absorb UV radiation, leading to its cleavage as a primary photochemical degradation pathway in atmospheric or aquatic environments exposed to sunlight.

Sorption and Leaching Behavior

The sorption and leaching characteristics of this compound have not been directly studied. However, the behavior of the structurally similar insecticide imidacloprid can offer predictive insights.

Sorption to soil particles is a critical process that affects a chemical's mobility and bioavailability. For imidacloprid, sorption is significantly influenced by the organic matter content of the soil, with increased sorption correlating with higher organic carbon content. oup.com Over time, imidacloprid and its metabolites can become more strongly bound to the soil matrix. oup.comtandfonline.com Given the structural similarities, it is plausible that the sorption of this compound in soil would also be strongly dictated by the soil's organic carbon content and clay mineralogy.

Leaching is the process by which a chemical is transported through the soil profile with water. Compounds with low sorption coefficients (Kd) and high water solubility are more prone to leaching and have a higher potential to contaminate groundwater. The mobility of a compound in soil is inversely related to its sorption. Without experimental data, the leaching potential of this compound remains speculative. However, if its sorption behavior is similar to that of other mobile pesticides, it could present a risk of leaching, particularly in soils with low organic matter content.

The following table outlines factors known to influence the sorption and leaching of related compounds.

| Factor | Influence on Sorption | Influence on Leaching | Relevance to this compound |

| Soil Organic Matter | Increased organic matter generally increases sorption. oup.com | Increased sorption reduces leaching potential. | Sorption is likely a key factor in its environmental mobility. |

| Clay Content/Type | Clay minerals can provide surfaces for sorption. | Higher sorption to clay reduces leaching. | Soil texture will likely influence its transport. |

| pH | Can affect the chemical's charge and the charge of soil surfaces, influencing sorption. | Can alter mobility by changing sorption characteristics. | The compound's mobility may be pH-dependent. |

| Aging | Sorption can become stronger over time (sequestration). oup.comtandfonline.com | Leaching potential may decrease as the compound ages in the soil. | Its long-term mobility might be lower than its initial mobility. |

Environmental Impact Assessment Methodologies

A formal environmental impact assessment for this compound has not been published. However, the methodologies used for assessing related chemicals, such as urea (B33335) when used as a pesticide, provide a clear framework for how such an evaluation would be conducted. Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) have established comprehensive risk assessment procedures. nih.govepa.govepa.goveuropa.eu

The process typically begins with an evaluation of the substance's inherent properties, including its physical-chemical characteristics, environmental fate (persistence, mobility), and ecotoxicity. For a pesticide, this involves assessing representative uses and potential exposure levels for different environmental compartments (soil, water, air) and non-target organisms. europa.eu

Key components of an environmental impact assessment would include:

Exposure Assessment: This involves predicting the environmental concentrations (PECs) of the substance in soil, water, and air resulting from its use. This would require data on its application, degradation rates (half-lives in soil and water), and mobility (sorption coefficient).